5-((4-(4-Methoxyphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
The compound appears to contain several functional groups and structural motifs that are common in medicinal chemistry . These include a piperazine ring, which is a common feature in many pharmaceuticals , and a triazole ring, which is often found in compounds with various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Detailed structural analysis would typically involve techniques such as NMR, IR, and HRMS .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the piperazine ring might undergo reactions with acids or bases, and the triazole ring might participate in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of multiple methoxy groups might increase its lipophilicity, which could influence its absorption and distribution in the body .Scientific Research Applications
Synthesis and Biological Activity
Synthetic Approaches and Chemical Properties : Compounds with similar structural features, such as 1,2,4-triazole derivatives, have been synthesized through various chemical reactions, highlighting the diversity of synthetic methods in organic chemistry. These compounds are characterized by their unique structural configurations, allowing for detailed studies on their chemical properties and reactivity patterns. For example, the synthesis of novel triazole derivatives with antimicrobial activities represents a key area of research, indicating the potential for discovering new therapeutic agents (Bektaş et al., 2010).
Antimicrobial and Anti-inflammatory Properties : The antimicrobial and anti-inflammatory activities of triazole derivatives have been extensively studied, demonstrating the significance of these compounds in developing new treatments for infections and inflammatory diseases. Research has identified several triazole compounds with potent activities against a range of microorganisms, suggesting their potential use in antimicrobial therapy (Al-Abdullah et al., 2014).
Pharmacological Interests
Receptor Antagonism and Enzyme Inhibition : Related compounds have been explored for their pharmacological actions, such as receptor antagonism and enzyme inhibition. These studies offer insights into the therapeutic potential of triazole derivatives, including their role in treating various disorders by modulating physiological pathways. For instance, the synthesis and evaluation of triazolotriazine derivatives as potent inhibitors targeting specific enzyme activities highlight the compound's relevance in drug discovery and development (El Massry et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[[4-(4-methoxyphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O5S/c1-16-27-26-31(28-16)25(32)24(37-26)22(17-14-20(34-3)23(36-5)21(15-17)35-4)30-12-10-29(11-13-30)18-6-8-19(33-2)9-7-18/h6-9,14-15,22,32H,10-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXDGHSTUWRZRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C(=C3)OC)OC)OC)N4CCN(CC4)C5=CC=C(C=C5)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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